molecular formula C11H17F2NO B2618069 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2034461-99-7

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide

Cat. No. B2618069
CAS RN: 2034461-99-7
M. Wt: 217.26
InChI Key: VIISTQMTAMUFQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Final Compound Formation : The intermediate reacts with N-(2,6-dichlorophenyl)-2-chloroacetamide, resulting in the target compound, 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide .

Molecular Structure Analysis

  • X-ray Analysis : X-ray diffraction analysis confirms the structure of the final acetamide .

Physical And Chemical Properties Analysis

  • Conformational Behavior : Computer modeling indicates that internal rotation of the thietanyl group influences its conformation both in the gas phase and in solution .

Safety and Hazards

  • Toxicity : While amides of 1,2,3,4-tetrahydropyrimidinecarboxylic acids generally exhibit low toxicity , specific safety data for this compound should be investigated.

properties

IUPAC Name

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO/c12-11(13)5-3-9(4-6-11)14-10(15)7-8-1-2-8/h8-9H,1-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIISTQMTAMUFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide

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